Larotrectinib

Übersicht

Beschreibung

Larotrectinib, sold under the brand name Vitrakvi, is a medication used to treat solid tumors (cancer) that are caused by certain abnormal NTRK genes . It is an inhibitor of tropomyosin kinase receptors TrkA, TrkB, and TrkC . It was discovered by Array BioPharma and licensed to Loxo Oncology in 2013 .

Synthesis Analysis

The synthesis of Larotrectinib involves reactions under alkaline conditions. The alkali used can be selected from a variety of substances including sodium carbonate, sodium bicarbonate, potassium carbonate, and others .

Molecular Structure Analysis

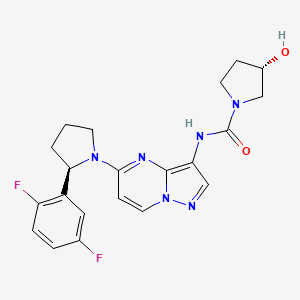

Larotrectinib has a molecular formula of C21H22F2N6O2 and a molecular weight of 428.44 . It has been characterized using cellular models of wild-type TRKA/B/C fusions and resistance mutant variants .

Chemical Reactions Analysis

Larotrectinib has been reported to have acquired drug resistance and liver toxicity following off-label use .

Physical And Chemical Properties Analysis

Larotrectinib has a molecular formula of C21H22F2N6O2 and a molecular weight of 428.44 .

Wissenschaftliche Forschungsanwendungen

Treatment of Solid Tumors with NTRK Gene Fusion

Larotrectinib is used to treat solid tumors that are caused by certain abnormal NTRK genes . It is particularly effective when the cancer has spread, surgery is not an option, or other treatments have failed .

Central Nervous System (CNS) Tumor Regression

Due to its ability to penetrate the blood-brain barrier , Larotrectinib can achieve tumor regression in patients with CNS tumors, including those with metastases to the brain .

Efficacy in TRK Fusion-Positive Cancers in Adults

Larotrectinib has shown efficacy in adults with TRK fusion-positive cancers , demonstrating significant patient response rates across various studies .

Treatment of TRK Fusion-Positive Lung Cancer

Patients with TRK fusion-positive lung cancer have experienced rapid, marked, and durable responses to Larotrectinib treatment, including those with brain metastases .

Application in TRK Fusion-Positive Breast Cancer

In the NAVIGATE phase II study, Larotrectinib showed an objective response rate (ORR) of 79% in patients with TRK fusion-positive breast cancer .

Use in TRK Fusion-Positive Salivary Gland Tumors

Larotrectinib is approved for the treatment of adult and pediatric patients with metastatic or locally advanced solid tumors harboring an NTRK gene fusion , including salivary gland tumors .

Wirkmechanismus

Target of Action

Larotrectinib, also known as LOXO-101, is an orally administered inhibitor of tropomyosin receptor kinase (Trk), a receptor tyrosine kinase activated by neurotrophins . Trk is mutated in a variety of cancer cell types and plays a crucial role in tumor cell growth and survival .

Mode of Action

Upon administration, larotrectinib binds to Trk, thereby preventing neurotrophin-Trk interaction and Trk activation . This results in both the induction of cellular apoptosis and the inhibition of cell growth in tumors that overexpress Trk .

Biochemical Pathways

Larotrectinib affects the signaling pathways downstream of the Trk proteins. These pathways are associated with growth and development . When larotrectinib binds to Trk, it prevents the activation of these downstream signaling pathways, thereby inhibiting tumor growth .

Pharmacokinetics

The mean absolute bioavailability of larotrectinib capsules is approximately 34% (range: 32-37%) . In adult patients who received larotrectinib capsules 100 mg twice daily, the maximum concentration (Cmax) was achieved at about one hour after dosing and steady-state was reached within three days . The mean steady-state Cmax and area under the curve (AUC) of larotrectinib capsules were 788 ng/mL and 4351 ng*h/mL, respectively .

Result of Action

Larotrectinib has demonstrated anti-tumor activity in cells with constitutive activation of Trk proteins resulting from gene fusions, deletion of a protein regulatory domain, or in cells with Trk protein overexpression . It has shown to induce cellular apoptosis and inhibit cell growth in tumors that overexpress Trk .

Action Environment

The efficacy and safety of larotrectinib have been demonstrated in various environments, including in patients with TRK fusion-positive lung cancer and primary central nervous system (CNS) tumors . The drug has shown rapid and durable responses, high disease control rate, and a favorable safety profile in these environments .

Safety and Hazards

Larotrectinib has been reported to cause treatment-related adverse events in some patients, with grade 3-4 adverse events in 3 patients . It is considered toxic and should only be handled by personnel trained and familiar with handling potent active pharmaceutical ingredients . It is also recommended to avoid inhalation, contact with eyes and skin, and dust and aerosol formation .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

(3S)-N-[5-[(2R)-2-(2,5-difluorophenyl)pyrrolidin-1-yl]pyrazolo[1,5-a]pyrimidin-3-yl]-3-hydroxypyrrolidine-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22F2N6O2/c22-13-3-4-16(23)15(10-13)18-2-1-7-28(18)19-6-9-29-20(26-19)17(11-24-29)25-21(31)27-8-5-14(30)12-27/h3-4,6,9-11,14,18,30H,1-2,5,7-8,12H2,(H,25,31)/t14-,18+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYNZQNWKBKUAII-KBXCAEBGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C2=NC3=C(C=NN3C=C2)NC(=O)N4CCC(C4)O)C5=C(C=CC(=C5)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H](N(C1)C2=NC3=C(C=NN3C=C2)NC(=O)N4CC[C@@H](C4)O)C5=C(C=CC(=C5)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22F2N6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101020707 | |

| Record name | Larotrectinib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101020707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

428.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Tropomysoin Receptor Kinases (TRK) like TRKA, TRKB, and TRKC elicit activities that regulate the natural growth, differentiation, and survival of neurons when they interact with endogenous neutrotrophin ligands. TRKA, TRKB, and TRKC are themselves encoded by the NTRK1, NTRK2, and NTRK3 genes, respectively. It has been discovered that chromosomal rearrangements involving in-frame fusions of these genes with various partners, translocations in the TRK kinase domains, mutations in the TRK ligand-binding site, amplifications of NTRK, or the expression of TRK splice variants can result in constitutively-activated chimeric TRK fusion proteins that can act as oncogenic drivers that promote cell proliferation and survival in tumor cell lines. Subsequently, larotrectinib functions as an inhibitor of TRKs including TRKA, B, and C. In in vitro and in vivo tumor models, larotrectinib demonstrated anti-tumor activity in cells with constitutive activation of TRK proteins resulting from gene fusions, deletion of a protein regulatory domain, or in cells with TRK protein overexpression. Larotrectinib had minimal activity in cell lines with point mutations in the TRKA kinase domain, including the clinically identified acquired resistance mutation, G595R. Point mutations in the TRKC kinase domain with clinically identified acquired resistance to larotrectinib include G623R, G696A, and F617L. | |

| Record name | Larotrectinib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14723 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS RN |

1223403-58-4 | |

| Record name | (3S)-N-[5-[(2R)-2-(2,5-Difluorophenyl)-1-pyrrolidinyl]pyrazolo[1,5-a]pyrimidin-3-yl]-3-hydroxy-1-pyrrolidinecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1223403-58-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Larotrectinib [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1223403584 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Larotrectinib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14723 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Larotrectinib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101020707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LAROTRECTINIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PF9462I9HX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.